Vancomycin Binding Affinity: 7-Fold Reduction vs. Native d-Ala-d-Ala Motif
In direct comparative binding studies, the vancomycin association constant for peptidoglycan precursors terminating in d-Ala-d-Ser is only ~7-fold lower than that for the native d-Ala-d-Ala motif [1]. This contrasts sharply with the d-Ala-d-Lac modification, which reduces affinity by approximately 1,000-fold [2].
| Evidence Dimension | Vancomycin binding affinity (relative) |
|---|---|
| Target Compound Data | 7-fold reduction vs. d-Ala-d-Ala |
| Comparator Or Baseline | d-Ala-d-Ala (1.0, baseline) and d-Ala-d-Lac (~1,000-fold reduction) |
| Quantified Difference | ~7-fold lower affinity than d-Ala-d-Ala; ~143-fold higher affinity than d-Ala-d-Lac |
| Conditions | In vitro binding assays with purified peptidoglycan precursors [1]; confirmed by structural studies [3] |
Why This Matters
This quantitative data is essential for selecting the correct analog to model low-level vancomycin resistance, as the use of d-Ala-d-Lac would grossly overestimate resistance effects.
- [1] Billot-Klein D, Blanot D, Gutmann L, van Heijenoort J. Association constants for the binding of vancomycin and teicoplanin to N-acetyl-d-alanyl-d-alanine and N-acetyl-d-alanyl-d-serine. Biochem J. 1994 Dec 15;304(Pt 3):1021-2. View Source
- [2] Xu X, Lin D, Tao W, et al. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium. Antimicrob Agents Chemother. 2011 Aug;55(8):3906-3912. View Source
- [3] Park JH, Reviello RE, Loll PJ. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ. 2024 Mar 1;11(2):133-139. View Source
